Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl rel-(1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” is similar in structure . It’s a white solid with a molecular weight of 213.28 .
Molecular Structure Analysis
The compound “tert-butyl rel-(1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” has a linear formula of C11H19NO3 .Physical and Chemical Properties Analysis
The compound “tert-butyl rel-(1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a white solid and should be stored at 0-8°C .Scientific Research Applications
Cancer Therapy and Differentiation
Retinoids, including compounds structurally related to Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid, have been explored for their potential in cancer therapy, particularly in inducing differentiation and inhibiting growth in various tumor cell lines. Research highlights include the dramatic antitumor effects of all-trans retinoic acid in acute promyelocytic leukemia (APL), suggesting that similar compounds could have broad applications in oncology. These effects are mediated through changes in gene expression regulated by specific nuclear receptors, highlighting the potential of retinoids in the treatment of cancers beyond APL, including cutaneous T-cell malignancies and dermatologic malignancies (Smith et al., 1992).
Biotechnological Applications
In biotechnology, this compound and related compounds are of interest due to their potential as feedstocks for producing valuable chemicals. For example, lactic acid, an important hydroxycarboxylic acid commercially produced through the fermentation of sugars in biomass, serves as a precursor for various chemicals that can be synthesized via chemical and biotechnological routes. This demonstrates the role of hydroxycarboxylic acids in green chemistry and their potential for creating sustainable alternatives to petroleum-based products (Gao et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(1S,3R)-5-hydroxycyclohexane-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+,6? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWWNPNOMJCBJ-XEAPYIEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.